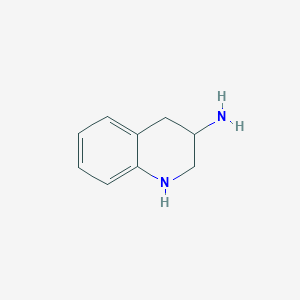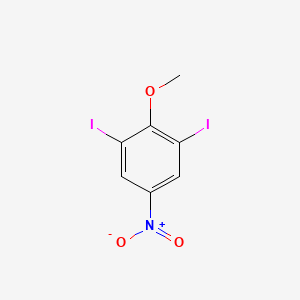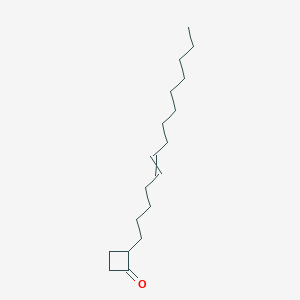
3-Thienyl Isocyanate
Übersicht
Beschreibung
3-Thienyl Isocyanate is an organic compound with the molecular formula C5H3NOS and a molecular weight of 125.15 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of a thiophene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of thiophene with phosgene (COCl2) in the presence of a base such as triethylamine.
Alternative Methods: Another approach includes the use of thiophene-3-carboxylic acid chloride, which reacts with sodium azide (NaN3) to form the corresponding azide.
Industrial Production Methods: Industrial production often employs the direct synthesis method due to its simplicity and efficiency. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate reactions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiocarbamates: Formed from reactions with thiols.
Wirkmechanismus
Target of Action
Thiophene-based compounds are known to interact with enzymes such as cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in the inflammatory response, making them potential targets for anti-inflammatory drugs .
Mode of Action
Thiophene-based compounds are known to interact with cox and lox enzymes . These interactions can lead to the inhibition of these enzymes, potentially reducing the production of pro-inflammatory mediators and thus exerting an anti-inflammatory effect .
Biochemical Pathways
Given the potential interaction with cox and lox enzymes, it is plausible that 3-isocyanatothiophene could influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
If 3-isocyanatothiophene does indeed inhibit cox and lox enzymes, it could potentially reduce the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the stability and efficacy of many compounds .
Biochemische Analyse
Biochemical Properties
3-Isocyanatothiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can further participate in biochemical pathways. The interactions of 3-Isocyanatothiophene with biomolecules are primarily based on its isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
The effects of 3-Isocyanatothiophene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Isocyanatothiophene can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Isocyanatothiophene exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular processes, including metabolism and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isocyanatothiophene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isocyanatothiophene can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Isocyanatothiophene vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Isocyanatothiophene can cause toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects are crucial for understanding the safety and efficacy of this compound in various applications .
Transport and Distribution
The transport and distribution of 3-Isocyanatothiophene within cells and tissues are critical for its biochemical activity. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. These interactions are essential for determining the cellular and tissue-specific effects of 3-Isocyanatothiophene .
Subcellular Localization
The subcellular localization of 3-Isocyanatothiophene plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Isocyanatothiophene within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Wissenschaftliche Forschungsanwendungen
3-Thienyl Isocyanate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Isocyanatothiophene: Similar structure but with the isocyanate group at the second position.
4-Isocyanatothiophene: Similar structure but with the isocyanate group at the fourth position.
Thiophene-2-carboxylic acid isocyanate: Contains both a carboxylic acid and an isocyanate group.
Uniqueness: 3-Thienyl Isocyanate is unique due to its specific reactivity profile and the position of the isocyanate group, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZQOWWCLBJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380030 | |
| Record name | 3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76536-95-3 | |
| Record name | 3-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)




![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

